2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid

Description

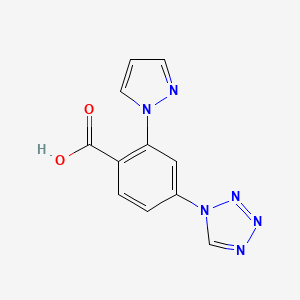

2-(1H-Pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic benzoic acid derivative featuring pyrazole and tetrazole substituents at the 2- and 4-positions of the aromatic ring. This compound has drawn interest due to the unique electronic and steric properties imparted by the tetrazole group, which is known for its high nitrogen content and ability to act as a bioisostere for carboxylic acids in medicinal chemistry.

Properties

IUPAC Name |

2-pyrazol-1-yl-4-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O2/c18-11(19)9-3-2-8(17-7-12-14-15-17)6-10(9)16-5-1-4-13-16/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCXMBODPAJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)N3C=NN=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601217686 | |

| Record name | 2-(1H-Pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011404-54-8 | |

| Record name | 2-(1H-Pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011404-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid typically involves the formation of the pyrazole and tetrazole rings followed by their attachment to a benzoic acid derivative. Common synthetic routes may include:

Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Formation of Tetrazole Ring: Tetrazoles are often synthesized by the reaction of nitriles with azides in the presence of a catalyst.

Attachment to Benzoic Acid: The pyrazole and tetrazole rings can be attached to a benzoic acid derivative through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions could involve the hydrogenation of the aromatic rings or the reduction of any nitro groups if present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a scaffold for drug development due to its heterocyclic structure.

Biological Studies: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Material Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid and related compounds:

*Calculated based on molecular formula.

Key Observations:

- Substituent Diversity: The target compound uniquely combines pyrazole and tetrazole groups, while analogs feature variations such as methylated pyrazoles (e.g., 2-(1-methyl-1H-pyrazol-4-yl)benzoic acid ), amino groups (e.g., 2-amino-4-(1H-pyrazol-1-yl)benzoic acid ), or extended alkyl chains (e.g., 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid ).

- Molecular Weight : The tetrazole-containing target compound has a higher molecular weight (~256.21) compared to simpler analogs (e.g., 188.18 for 4-(1H-pyrazol-1-yl)benzoic acid ), primarily due to the nitrogen-rich tetrazole group.

Physicochemical and Functional Differences

- In contrast, methyl or amino substituents in analogs (e.g., 2-amino-4-(1H-pyrazol-1-yl)benzoic acid ) may alter electronic properties without significantly affecting acidity.

- Hydrogen Bonding : The tetrazole group’s ability to form hydrogen bonds could enhance receptor binding in drug design, a feature absent in analogs like 4-(1H-pyrazol-1-ylmethyl)benzoic acid .

Biological Activity

2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid is a compound that has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of both pyrazole and tetrazole moieties contributes to its diverse biological effects, which include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound can be represented as follows:

Research indicates that compounds containing pyrazole and tetrazole rings often interact with various biological targets. The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.

- Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity, which is crucial for therapeutic effects against diseases like cancer and inflammation.

Anticancer Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including:

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Studies indicate that these compounds can reduce inflammation by inhibiting pathways such as COX enzymes and cytokine production. This activity is crucial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research shows that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infections.

Case Studies

A notable case study involved the evaluation of the compound's effects on tumor cell lines. In vitro studies revealed that treatment with this compound resulted in significant cytotoxicity against several cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Pharmacokinetics

The pharmacokinetic profile of pyrazole derivatives generally includes:

- Absorption : Good cellular uptake has been observed.

- Metabolism : Metabolized primarily through liver enzymes.

- Excretion : Predominantly renal excretion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.